molecular formula C3H2BrF3O2 B1282917 2-Bromo-3,3,3-trifluoropropanoic acid CAS No. 71026-98-7

2-Bromo-3,3,3-trifluoropropanoic acid

Cat. No.: B1282917
CAS No.: 71026-98-7
M. Wt: 206.95 g/mol
InChI Key: GIGHXKRXTYSIQA-UHFFFAOYSA-N
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Description

2-Bromo-3,3,3-trifluoropropanoic acid is an organofluorine compound with the molecular formula C3H2BrF3O2. It is widely used in various fields of research and industry due to its unique chemical properties. This compound is known for its high reactivity and is often utilized as a building block in organic synthesis .

Scientific Research Applications

2-Bromo-3,3,3-trifluoropropanoic acid has a wide range of applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging fertility or the unborn child . It is advised to avoid breathing mist, gas or vapours and to avoid contacting with skin and eye .

Future Directions

2-Bromo-3,3,3-trifluoropropanoic acid is finding application as a fire extinguishing agent in confined spaces . It is also used in the synthesis of fluorinated compounds . The Reformatsky-type reaction of 2-bromo-3,3,3-trifluoropropanoic imide with various types of imines, in the presence of ZnBr2 as a Lewis acid in THF at 0 °C for 3 h, gave the corresponding α-trifluoromethyl-β-amino acid derivatives in a highly anti-selective manner .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3,3,3-trifluoropropanoic acid typically involves the bromination of 3,3,3-trifluoropropanoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The process involves the use of bromine and a suitable solvent, with the reaction temperature carefully regulated to achieve optimal yields .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The process involves the use of advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and consistency in the production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,3,3-trifluoropropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Addition Reactions: Reagents such as alkenes, alkynes, and carbonyl compounds are used. The reactions often require the presence of catalysts and are conducted under controlled temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3,3,3-trifluoropropanoic acid is unique due to the combination of the bromine and trifluoromethyl groups, which impart distinct chemical properties. This makes it a valuable intermediate in the synthesis of a wide range of fluorinated compounds, offering versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-bromo-3,3,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrF3O2/c4-1(2(8)9)3(5,6)7/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGHXKRXTYSIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546565
Record name 2-Bromo-3,3,3-trifluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71026-98-7
Record name 2-Bromo-3,3,3-trifluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,3,3-Trifluoroalanine (88 g.) is dissolved in a mixture of potassium bromide (250 g.) and 2.5 N sulfuric acid (1.240 ml.). The solution is chilled to 0° with an ice-salt bath and sodium nitrite (65.5 g.) is added in small portions over a one hour period with vigorous stirring. The reaction mixture is stirred in the cooling bath for another hour and then extracted with ether. The organic layer is washed with water, dried over magnesium sulfate and concentrated to dryness in vacuo to yield 2-bromo-3,3,3-trifluoropropanoic acid.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
solvent
Reaction Step One
Quantity
65.5 g
Type
reactant
Reaction Step Two

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